molecular formula C10H10ClFO2 B14761667 4-Chloro-5-fluoro-2-isopropoxybenzaldehyde

4-Chloro-5-fluoro-2-isopropoxybenzaldehyde

Cat. No.: B14761667
M. Wt: 216.63 g/mol
InChI Key: VUYJOXGTUBCUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-fluoro-2-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H10ClFO2. It is a white to pale yellow crystalline solid at room temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-2-isopropoxybenzaldehyde typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques and quality control measures is essential to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2-isopropoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Chloro-5-fluoro-2-isopropoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-isopropoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluorobenzaldehyde
  • 5-Fluoro-2-isopropoxybenzaldehyde
  • 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde

Uniqueness

4-Chloro-5-fluoro-2-isopropoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

4-chloro-5-fluoro-2-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C10H10ClFO2/c1-6(2)14-10-4-8(11)9(12)3-7(10)5-13/h3-6H,1-2H3

InChI Key

VUYJOXGTUBCUMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1C=O)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.